

A Comparative Guide to GC-MS Analysis of 2,2-Dimethylcyclopentanone Purity

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Compound of Interest

Compound Name: 2,2-Dimethylcyclopentanone

Cat. No.: B1329810

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the purity analysis of **2,2-Dimethylcyclopentanone**. It includes detailed experimental protocols, comparative data with potential impurities and isomers, and a discussion of the compound's relevance in pharmaceutical synthesis.

Introduction

2,2-Dimethylcyclopentanone (CAS 4541-32-6) is a cyclic ketone with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol .^{[1][2]} It serves as a crucial intermediate in the synthesis of various organic molecules, most notably the triazole fungicide Metconazole.^{[3][4]} Given its role as a key building block, ensuring the high purity of **2,2-Dimethylcyclopentanone** is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). Commercial suppliers typically offer this compound with a purity of 96-98%.^[5]

This guide outlines a GC-MS protocol for the precise determination of **2,2-Dimethylcyclopentanone** purity and compares its analytical characteristics with those of common process-related impurities and structural isomers.

Experimental Protocols

The following protocol is a generalized method for the GC-MS analysis of **2,2-Dimethylcyclopentanone** and can be adapted based on the specific instrumentation and

analytical requirements.

1. Sample Preparation

- Standard Solution: Accurately weigh and dissolve approximately 10 mg of **2,2-Dimethylcyclopentanone** reference standard in 10 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to prepare a stock solution of 1 mg/mL.
- Sample Solution: Prepare the sample solution by dissolving the **2,2-Dimethylcyclopentanone** sample in the same solvent to achieve a similar concentration as the standard solution.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL (splitless mode).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 250°C.
 - Hold: 5 minutes at 250°C.

- MSD Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 35-350.

Data Presentation: Comparative Analysis

The purity of **2,2-Dimethylcyclopentanone** is determined by comparing its peak area to the total peak area of all components in the chromatogram. For a comprehensive analysis, it is essential to compare its retention time and mass spectrum with those of potential impurities and isomers. Common impurities can arise from the synthetic route, which may involve the methylation of cyclopentanone derivatives. Therefore, incompletely methylated precursors or isomers with different methyl group positions are likely contaminants.

Table 1: Comparative GC-MS Data for **2,2-Dimethylcyclopentanone** and Related Compounds

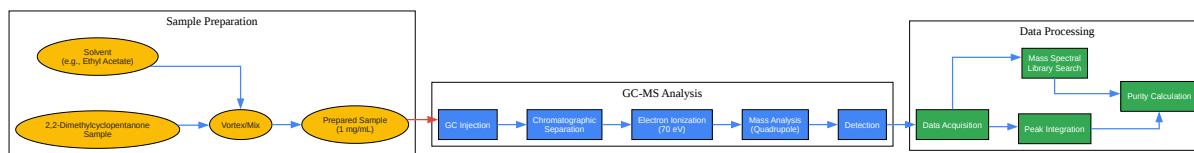
Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Expected Retention Time (min)	Key Mass Fragments (m/z)
2,2-Dimethylcyclopentanone	C ₇ H ₁₂ O	112.17	143-145	~9.5	112, 97, 84, 69, 56, 41
2-Methylcyclopentanone	C ₆ H ₁₀ O	98.14	139	~7.8	98, 83, 69, 55, 42
2,5-Dimethylcyclopentanone	C ₇ H ₁₂ O	112.17	142-143	~9.2	112, 97, 83, 69, 56, 41

Note: Expected retention times are estimates and will vary depending on the specific GC-MS system and conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **2,2-Dimethylcyclopentanone** purity.



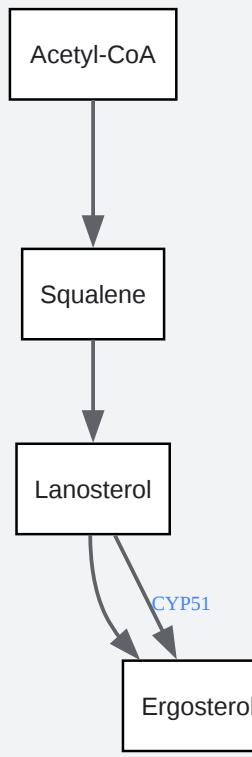
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GC-MS analysis workflow for **2,2-Dimethylcyclopentanone**.

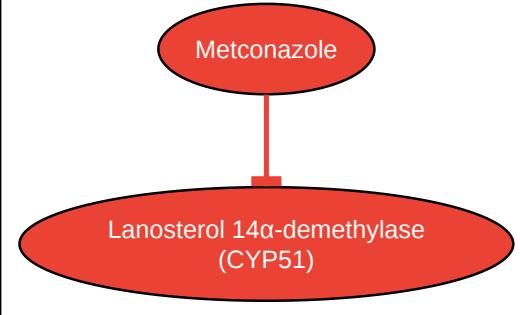
Mechanism of Action of Metconazole

2,2-Dimethylcyclopentanone is a key precursor for the fungicide Metconazole. Understanding the mechanism of action of the final product provides valuable context for researchers in drug development. Metconazole functions by inhibiting the ergosterol biosynthesis pathway in fungi, which is essential for the integrity of their cell membranes.

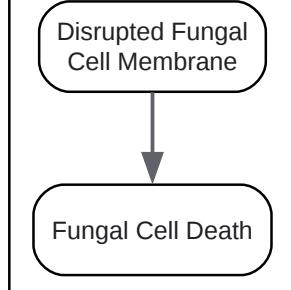
Ergosterol Biosynthesis Pathway (Fungi)



Inhibition by Metconazole



Cellular Outcome

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